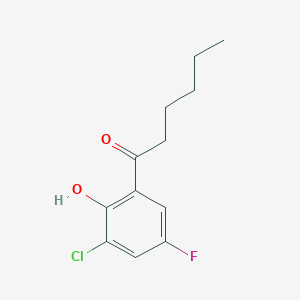![molecular formula C11H21N4O2P B14747868 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea is a compound that features a unique structure combining aziridine rings with a phosphoryl group and a cyclohexylurea moiety
準備方法
The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea typically involves the reaction of aziridine derivatives with phosphoryl chloride and cyclohexylurea under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols
科学的研究の応用
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea involves its ability to form reactive intermediates through the opening of the aziridine rings. These intermediates can interact with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include DNA, where the compound can form cross-links, and enzymes, where it can inhibit activity by modifying active sites .
類似化合物との比較
Similar compounds to 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea include:
N-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide: This compound also features aziridine rings and a phosphoryl group but differs in the presence of an iodinated benzamide moiety.
N-[Bis(1-aziridinyl)phosphinyl]-p-bromobenzamide: Similar in structure but contains a brominated benzamide group.
Tri(aziridin-1-yl)phosphine oxide: Contains three aziridine rings attached to a phosphine oxide group.
The uniqueness of this compound lies in its combination of aziridine rings with a cyclohexylurea moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H21N4O2P |
|---|---|
分子量 |
272.28 g/mol |
IUPAC名 |
1-[bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea |
InChI |
InChI=1S/C11H21N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h10H,1-9H2,(H2,12,13,16,17) |
InChIキー |
GGFDNYZMVNZVJK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)NP(=O)(N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
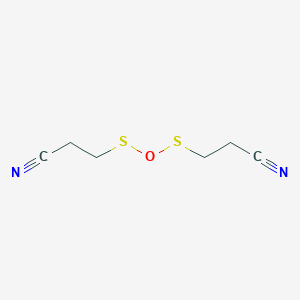
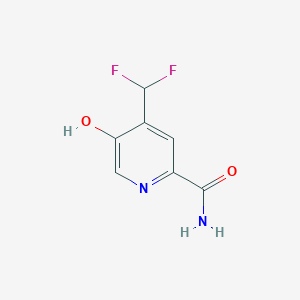
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
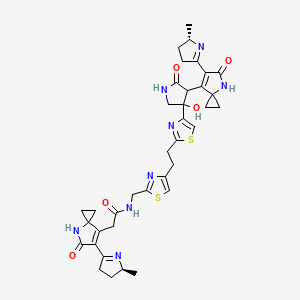
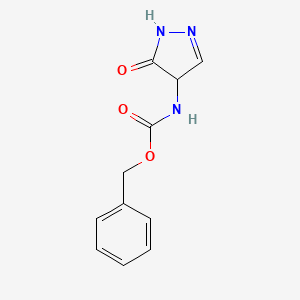
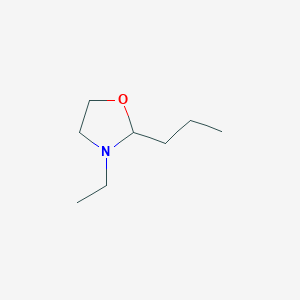

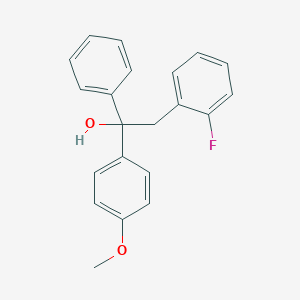
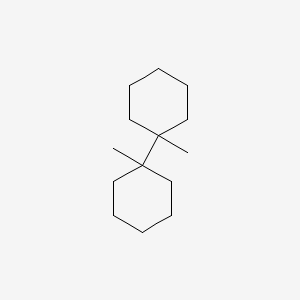
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
